(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general procedure includes the reaction of 2-(benzyloxy)phenylboronic acid with 3,5-bis(trifluoromethyl)phenyl halides in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include phenols, boronate esters, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In organic synthesis, (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid is used as a key reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structural features allow it to interact with biological targets, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it an essential component in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various metal catalysts. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxy and trifluoromethyl groups enhance the reactivity and stability of the compound, making it an efficient reagent in these reactions .
Comparison with Similar Compounds
- 2-(Benzyloxy)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid exhibits unique reactivity due to the presence of both benzyloxy and trifluoromethyl groups. These substituents enhance its stability and reactivity, making it a more versatile reagent in various chemical reactions .
Properties
Molecular Formula |
C15H11BF6O3 |
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Molecular Weight |
364.05 g/mol |
IUPAC Name |
[2-phenylmethoxy-3,5-bis(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H11BF6O3/c17-14(18,19)10-6-11(15(20,21)22)13(12(7-10)16(23)24)25-8-9-4-2-1-3-5-9/h1-7,23-24H,8H2 |
InChI Key |
CEZARTAFGHMQRC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)C(F)(F)F)C(F)(F)F)(O)O |
Origin of Product |
United States |
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